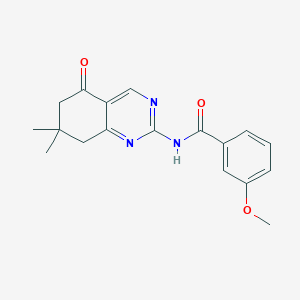

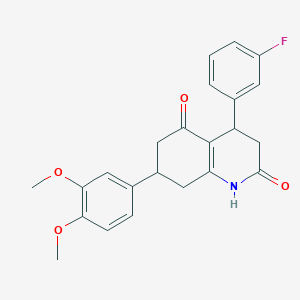

![molecular formula C15H22N2O4S B5559129 1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)

1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential pharmacological properties. In

Aplicaciones Científicas De Investigación

Antibacterial Agents

Piperazine derivatives have been explored for their antibacterial properties against a range of bacterial strains. The preparation and antibacterial activity of various piperazine compounds, including modifications through alkylation, acylation, sulfonylation, and addition of isocyanates, highlight their potential as antibacterial agents. The structure-activity relationships discussed in these studies indicate the importance of the piperazine scaffold in achieving potent antibacterial activity, especially against gram-negative bacteria like Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Cancer Research

Piperazine derivatives containing sulfonamides have been synthesized and evaluated for their anti-cancer activities. These compounds have shown promising anti-proliferative activity against various cancer cell lines, with certain derivatives displaying IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell proliferation. The use of piperazine or 4-aminopiperidine as linkers in the molecular structure of these derivatives is identified as key to developing highly potent anti-cancer agents (El Abbouchi et al., 2020).

Metabolism and Pharmacokinetics

Research into the metabolic pathways of novel antidepressants has revealed the role of piperazine derivatives in the oxidative metabolism of drugs. Studies on compounds like Lu AA21004 have identified various metabolites resulting from oxidation, highlighting the involvement of enzymes like CYP2D6, CYP2C9, and CYP3A4/5 in these processes. This research provides valuable insights into the drug metabolism and potential interactions within the human body (Hvenegaard et al., 2012).

Synthesis and Chemical Properties

The sulfomethylation of piperazine and other macrocycles has been described, offering a new route to mixed-side-chain macrocyclic chelates. This method involves the introduction of methanesulfonate groups at various pH levels, which can then be converted into other functional groups, demonstrating the versatility of piperazine derivatives in synthetic chemistry (van Westrenen & Sherry, 1992).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-ethylsulfonylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-9-7-16(8-10-17)15(18)12-21-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSUHPBXGYPROB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)

![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)

![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)